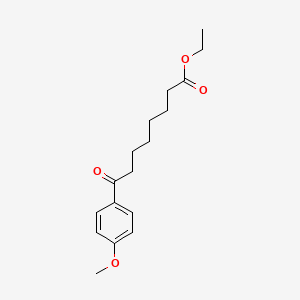
Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate
Übersicht
Beschreibung
Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate, also known as EMOO, is an organic compound with a wide range of applications in scientific research. It is a synthetic ester of an aliphatic carboxylic acid and a phenol, and is a colorless liquid at room temperature. EMOO is an important intermediate in the synthesis of a variety of compounds, and it has been used in a number of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate, a compound related to the family of esters and phenyl derivatives, has been a subject of interest in various synthetic and structural studies. For instance, the study of Schiff bases like 4-Chloro-2-[(E)-2-(4-methoxyphenyl)ethyliminomethyl]phenol by Yaeghoobi et al. (2009) delves into the planarity and angular disposition of the methoxyphenyl component, which shares structural similarities with the ethyl 8-(4-methoxyphenyl)-8-oxooctanoate. This type of research contributes to the understanding of molecular geometry and hydrogen bonding potential, which is crucial for applications in material science and molecular engineering (Yaeghoobi, Rahman, & Ng, 2009).
Nonlinear Optical (NLO) Properties
Another significant area of application is in the exploration of nonlinear optical (NLO) properties. Kiven et al. (2023) investigated the NLO characteristics of derivatives related to ethyl 8-(4-methoxyphenyl)-8-oxooctanoate using density functional theory (DFT). These compounds exhibit promising potential as NLO materials due to their significant hyperpolarizabilities and UV absorption, indicating their utility in photonics and telecommunications (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant properties of compounds containing the 4-methoxyphenyl group, akin to ethyl 8-(4-methoxyphenyl)-8-oxooctanoate, have also been studied. Raghavendra et al. (2016) synthesized compounds with structural elements similar to ethyl 8-(4-methoxyphenyl)-8-oxooctanoate and tested them for antimicrobial and antioxidant activities. This research indicates potential applications in developing new antimicrobial agents and antioxidants for pharmaceutical and food industries (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).
Crystal Packing and Molecular Interactions
The study of crystal packing and molecular interactions is another area where ethyl 8-(4-methoxyphenyl)-8-oxooctanoate-related compounds have been explored. Zhang et al. (2011) investigated ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, highlighting the role of nonhydrogen bonding interactions like N⋯π and O⋯π in the crystal structure. Such studies are vital for understanding solid-state properties and designing materials with specific mechanical or electronic properties (Zhang, Wu, & Zhang, 2011).
Eigenschaften
IUPAC Name |
ethyl 8-(4-methoxyphenyl)-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-3-21-17(19)9-7-5-4-6-8-16(18)14-10-12-15(20-2)13-11-14/h10-13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAKQIVMCICRIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40446201 | |
| Record name | ETHYL 8-(4-METHOXYPHENYL)-8-OXOOCTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate | |
CAS RN |
362669-41-8 | |
| Record name | ETHYL 8-(4-METHOXYPHENYL)-8-OXOOCTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40446201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

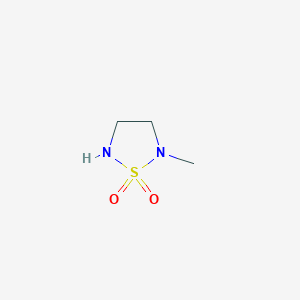
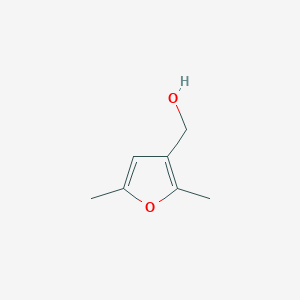
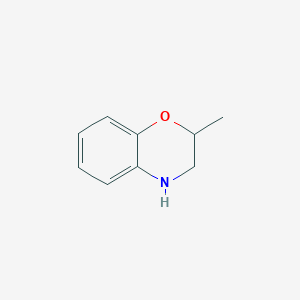




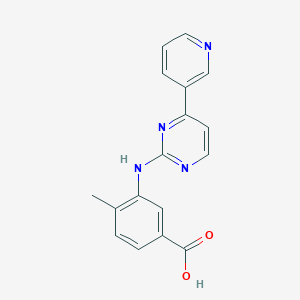


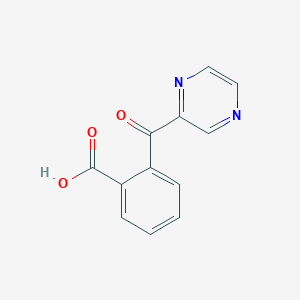


![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-](/img/structure/B1310486.png)